2-Piperidin-4-yl-2H-pyrazol-3-ylamine

Description

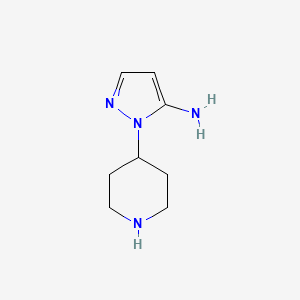

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-4-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-8-3-6-11-12(8)7-1-4-10-5-2-7/h3,6-7,10H,1-2,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLYKKYZWBQKLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349490 | |

| Record name | 2-Piperidin-4-yl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957478-21-6 | |

| Record name | 2-Piperidin-4-yl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Piperidin-4-yl-2H-pyrazol-3-ylamine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis leverages fundamental principles of pyrazole formation and employs a strategic use of protecting groups to ensure high yield and purity of the final compound. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind the chosen synthetic strategy.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles and their derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, analgesic, and anti-inflammatory properties. The 2-Piperidin-4-yl-2H-pyrazol-3-ylamine scaffold, in particular, combines the pharmacologically relevant pyrazole core with a piperidine moiety, a common structural motif in many approved drugs. The presence of the 3-amino group provides a key handle for further functionalization, making this compound a versatile building block for the synthesis of compound libraries for high-throughput screening.[1][2]

This guide will detail a reliable synthetic route commencing from readily available starting materials, proceeding through a Boc-protected intermediate, and culminating in the target molecule. The chosen pathway emphasizes operational simplicity, scalability, and the use of well-characterized chemical transformations.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, suggests a disconnection at the pyrazole ring. The pyrazole ring can be formed via the classical condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a suitable equivalent.[3][4]

A key strategic consideration is the protection of the piperidine nitrogen to prevent its interference with the pyrazole formation step. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[5][6] This leads to the identification of a key intermediate: tert-butyl 4-(3-amino-2H-pyrazol-2-yl)piperidine-1-carboxylate.

The Synthetic Pathway: A Step-by-Step Elucidation

The forward synthesis is designed as a three-step process:

-

Synthesis of the Pyrazole Precursor: Formation of a suitable β-ketonitrile, which serves as the 1,3-dicarbonyl equivalent.

-

Cyclization and Pyrazole Ring Formation: Condensation of the β-ketonitrile with a Boc-protected piperidin-4-yl hydrazine to construct the protected aminopyrazole ring.

-

Deprotection: Removal of the Boc protecting group to yield the final product, 2-Piperidin-4-yl-2H-pyrazol-3-ylamine.

Step 1: Synthesis of a Suitable β-Ketonitrile

While various β-ketonitriles can be envisioned, a common and efficient precursor for 3-aminopyrazoles is 3-oxopropanenitrile, which can be generated in situ or used as a stable salt. For the purpose of this guide, we will consider the reaction with a more elaborated and stable precursor that leads to the desired 3-amino pyrazole structure directly. A common strategy for the synthesis of 3-aminopyrazoles involves the cyclocondensation of a hydrazine with an α,β-unsaturated nitrile.

Step 2: Cyclization to Form the Protected Aminopyrazole

The core of the synthesis lies in the formation of the pyrazole ring. This is achieved by the reaction of tert-butyl 4-hydrazinylpiperidine-1-carboxylate with a suitable three-carbon building block. The use of a β-ketonitrile or a related species is a well-established method for the synthesis of 3-aminopyrazoles.[1][7]

dot graph "Synthetic_Pathway_Step_2" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"tert-butyl 4-hydrazinylpiperidine-1-carboxylate" [label="tert-butyl 4-hydrazinylpiperidine-1-carboxylate"]; "3-ethoxyacrylonitrile" [label="3-ethoxyacrylonitrile"]; "Intermediate" [label="tert-butyl 4-(3-amino-2H-pyrazol-2-yl)piperidine-1-carboxylate", fillcolor="#FBBC05"];

"tert-butyl 4-hydrazinylpiperidine-1-carboxylate" -> "Intermediate" [label="Ethanol, Reflux"]; "3-ethoxyacrylonitrile" -> "Intermediate"; } dot

Caption: Cyclization to form the protected aminopyrazole.

Step 3: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions, which cleave the tert-butoxycarbonyl group to release the free amine.[5][6] Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[5][8][9]

dot graph "Synthetic_Pathway_Step_3" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Protected_Amine" [label="tert-butyl 4-(3-amino-2H-pyrazol-2-yl)piperidine-1-carboxylate", fillcolor="#FBBC05"]; "Final_Product" [label="2-Piperidin-4-yl-2H-pyrazol-3-ylamine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Protected_Amine" -> "Final_Product" [label="TFA, DCM or HCl, Dioxane"]; } dot

Caption: Deprotection of the Boc-protected piperidine.

Detailed Experimental Protocols

Synthesis of tert-butyl 4-(3-amino-2H-pyrazol-2-yl)piperidine-1-carboxylate

-

To a solution of tert-butyl 4-hydrazinylpiperidine-1-carboxylate (1.0 eq) in ethanol, add 3-ethoxyacrylonitrile (1.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford tert-butyl 4-(3-amino-2H-pyrazol-2-yl)piperidine-1-carboxylate.

Synthesis of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine

Method A: Using Trifluoroacetic Acid (TFA)

-

Dissolve tert-butyl 4-(3-amino-2H-pyrazol-2-yl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM).[5]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (5-10 eq).[5]

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[5]

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.[5]

-

Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of 8-9.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Piperidin-4-yl-2H-pyrazol-3-ylamine.

Method B: Using Hydrochloric Acid (HCl) in Dioxane

-

Dissolve tert-butyl 4-(3-amino-2H-pyrazol-2-yl)piperidine-1-carboxylate (1.0 eq) in 1,4-dioxane.

-

Add a solution of 4M HCl in dioxane (excess).[5]

-

Stir the reaction mixture at room temperature for 1-3 hours.[5] Often, the hydrochloride salt of the deprotected amine will precipitate.[5]

-

Filter the precipitate and wash with cold diethyl ether to obtain the hydrochloride salt of the product.

-

To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a base, followed by extraction as described in Method A.

Data Summary

| Step | Reactants | Product | Typical Yield | Purification Method |

| 2 | tert-butyl 4-hydrazinylpiperidine-1-carboxylate, 3-ethoxyacrylonitrile | tert-butyl 4-(3-amino-2H-pyrazol-2-yl)piperidine-1-carboxylate | 70-85% | Silica Gel Column Chromatography |

| 3 | tert-butyl 4-(3-amino-2H-pyrazol-2-yl)piperidine-1-carboxylate, TFA or HCl | 2-Piperidin-4-yl-2H-pyrazol-3-ylamine | >90% | Extraction and/or Crystallization |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine. The strategy relies on well-established chemical transformations, including pyrazole synthesis via cyclocondensation and the use of the robust Boc protecting group for the piperidine nitrogen. The provided experimental protocols are intended to be a valuable resource for researchers in medicinal chemistry and organic synthesis, enabling the production of this key building block for further drug discovery efforts.

References

- Electrophilic cyclizations of α,β-alkynic hydrazones by molecular iodine were investigated for the synthesis of 4-iodopyrazoles. The Journal of Organic Chemistry.

- Application Notes and Protocols for N-Boc Deprotection of Piperidine Deriv

- Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. SpringerLink.

- Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine. Benchchem.

- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC - NIH.

- Recent Advances in the Synthesis of Pyrazole Deriv

- Pyrazole synthesis. Organic Chemistry Portal.

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.

- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.

- 194 recent advances in the synthesis of new pyrazole deriv

- PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.

- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH.

- 2-(1-Ethyl-piperidin-4-yl)-2H-pyrazol-3-ylamine. SCBT.

- 2H-Pyrazol-3-ylamines as precursors for the synthesis of polyfunctionally substituted pyrazolo[1,5-a]pyrimidines. Semantic Scholar.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.

- Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines.

- Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4.

- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.

- 4H-Pyrano[2,3-c]pyrazoles: a review. Semantic Scholar.

- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.

- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.

- Synthesis of 3-amino-4-fluoropyrazoles. PubMed.-4-fluoropyrazoles. PubMed.

Sources

- 1. societachimica.it [societachimica.it]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. reddit.com [reddit.com]

- 9. peptide.com [peptide.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine

Introduction: The Pivotal Role of Physicochemical Properties in Modern Drug Discovery

In the intricate landscape of drug discovery and development, a profound understanding of a molecule's physicochemical properties is not merely an academic exercise but a cornerstone of success.[1][2] These intrinsic characteristics govern a compound's behavior from the moment of administration, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety.[3][4] For researchers, scientists, and drug development professionals, a comprehensive physicochemical profile of a novel chemical entity like 2-Piperidin-4-yl-2H-pyrazol-3-ylamine serves as an indispensable roadmap, guiding formulation strategies, predicting in vivo performance, and mitigating potential liabilities long before they culminate in costly late-stage failures.[1]

This technical guide provides a detailed exploration of the core physicochemical properties of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, a molecule of interest within the broader class of pyrazole derivatives, which are known for their diverse pharmacological activities.[4] We will delve into its chemical identity, predicted key parameters such as pKa, LogP, and aqueous solubility, and provide robust, field-proven experimental protocols for their determination. Furthermore, we will address the critical aspect of chemical stability, outlining a systematic approach to forced degradation studies. The insights and methodologies presented herein are designed to empower researchers to build a comprehensive and actionable understanding of this promising molecule.

Chemical Identity and Structural Attributes

A foundational step in any physicochemical assessment is the unambiguous identification of the molecule .

Molecular Structure:

Caption: Chemical structure of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine.

Table 1: Chemical Identification of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine

| Identifier | Value | Source |

| IUPAC Name | 2-(piperidin-4-yl)-2H-pyrazol-3-amine | N/A |

| CAS Number | 957478-21-6 | [5] |

| Molecular Formula | C₈H₁₄N₄ | [6] |

| Molecular Weight | 166.22 g/mol | [6] |

Predicted Physicochemical Properties

While experimental determination is the gold standard, in silico prediction models provide valuable early insights into a molecule's behavior, guiding experimental design and resource allocation. The following properties for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine have been predicted using widely accepted computational algorithms.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| pKa (strongest basic) | 9.5 - 10.5 | Governs the extent of ionization at physiological pH, impacting solubility, permeability, and receptor binding. |

| LogP | 0.5 - 1.5 | A measure of lipophilicity, which influences membrane permeability, metabolic stability, and potential for off-target effects. |

| Aqueous Solubility | Moderately Soluble | Directly impacts bioavailability and the feasibility of developing an aqueous-based formulation. |

Ionization Constant (pKa): A Determinant of In Vivo Behavior

The pKa value reflects the pH at which a molecule is 50% ionized. For 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, the presence of the piperidine and pyrazole amine functionalities suggests basic character. The predicted strongly basic pKa indicates that this compound will be predominantly protonated and positively charged in the acidic environment of the stomach and significantly ionized at the physiological pH of 7.4 in the bloodstream. This has profound implications for its absorption and distribution.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination. It involves the gradual addition of a titrant (an acid or base) to a solution of the compound and monitoring the resulting change in pH.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine in deionized water.

-

Standardize 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl) solutions.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0).

-

Place a known volume (e.g., 20 mL) of the compound solution into a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

-

Titration Procedure:

-

If determining a basic pKa, titrate the solution with the standardized 0.1 M HCl. If an acidic pKa is also suspected, a back-titration with 0.1 M NaOH can be performed after initial acidification.

-

Add the titrant in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point(s).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the titration curve, often more accurately identified from the peak of the first derivative plot (ΔpH/ΔV vs. V).

-

Lipophilicity (LogP): Balancing Permeability and Solubility

The partition coefficient (P) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (commonly n-octanol) and water. It is typically expressed as its logarithm (LogP). A positive LogP indicates a preference for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic).[7] The predicted LogP of 0.5 - 1.5 for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine suggests a balanced profile, which is often desirable for oral drug candidates, as it allows for sufficient aqueous solubility for dissolution while maintaining adequate lipophilicity to permeate biological membranes.

Experimental Determination of LogP: The Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for LogP determination. It involves partitioning the compound between n-octanol and water and then measuring its concentration in each phase.

Caption: Workflow for LogP determination by the shake-flask method.

Step-by-Step Protocol:

-

Phase Preparation:

-

Mix equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline pH 7.4, for LogD determination) in a separatory funnel. Shake vigorously and allow the phases to separate overnight to ensure mutual saturation.

-

-

Partitioning:

-

Add a known amount of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine to a mixture of the pre-saturated n-octanol and aqueous phases in a centrifuge tube. The initial concentration should be chosen to be within the linear range of the analytical method.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

-

-

Phase Separation and Sampling:

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from each phase, avoiding contamination from the interface.

-

-

Quantification:

-

Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared for each phase.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

-

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a critical parameter that dictates the maximum concentration of a drug that can be achieved in solution, which is fundamental for its absorption from the gastrointestinal tract. Poorly soluble compounds often exhibit low and variable oral bioavailability. The predicted moderate solubility of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine is a favorable characteristic.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is the most relevant measure for biopharmaceutical assessment. The shake-flask method is also the gold standard for its determination.

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol:

-

Sample Preparation:

-

Add an excess amount of solid 2-Piperidin-4-yl-2H-pyrazol-3-ylamine to a vial containing a known volume of the desired aqueous medium (e.g., purified water, phosphate buffer at various pH values). The presence of undissolved solid at the end of the experiment is crucial.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Separate the solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV, comparing the response to a standard curve.

-

-

Reporting:

-

Express the solubility in units such as mg/mL or µM.

-

Chemical Stability Assessment: Forced Degradation Studies

Assessing the intrinsic stability of a drug candidate is a mandatory regulatory requirement and provides critical information for formulation development, packaging, and storage conditions.[8][9] Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition, thereby identifying potential degradation pathways and products.[8][10][11]

Protocol for Forced Degradation of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine

A systematic forced degradation study should evaluate the stability of the compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Stress Conditions:

-

Acidic Hydrolysis:

-

Dissolve the compound in 0.1 M HCl.

-

Incubate at room temperature and at an elevated temperature (e.g., 60 °C) for up to 7 days.[11]

-

At specified time points, withdraw samples, neutralize with 0.1 M NaOH, and analyze.

-

-

Basic Hydrolysis:

-

Dissolve the compound in 0.1 M NaOH.

-

Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing with 0.1 M HCl.[11]

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).

-

Incubate at room temperature, protected from light, for up to 7 days.

-

Analyze samples at specified time points.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80 °C) in a stability chamber.

-

At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the exposed and control samples.

-

Analytical Approach:

A stability-indicating analytical method, typically a gradient reverse-phase HPLC method with UV and/or mass spectrometric detection, must be developed and validated. This method should be capable of separating the intact parent compound from all significant degradation products. The analysis will involve calculating the percentage of degradation and identifying the major degradants.

Conclusion

The physicochemical properties of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, as predicted and outlined for experimental determination in this guide, suggest a compound with a promising profile for further investigation in a drug discovery context. Its basic nature, balanced lipophilicity, and moderate aqueous solubility are favorable attributes. The provided experimental protocols offer a robust framework for obtaining precise and reliable data, which is essential for informed decision-making in lead optimization and preclinical development. A thorough understanding and empirical validation of these fundamental properties will be paramount in unlocking the full therapeutic potential of this and other related pyrazole derivatives.

References

-

Importance of Physicochemical Properties In Drug Discovery. (2015). ResearchGate. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (2010). PubMed. [Link]

-

Physicochemical properties. (n.d.). Fiveable. [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). LinkedIn. [Link]

-

Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2013). National Institutes of Health. [Link]

-

Stability Indicating Forced Degradation Studies. (2020). Research Journal of Pharmacy and Technology. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

-

Development of Methods for the Determination of pKa Values. (2010). National Institutes of Health. [Link]

-

pH titration- for the determination of pKa value of weak acid. (2020). YouTube. [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. (2007). National Institutes of Health. [Link]

-

What are the physicochemical properties of drug? (2023). LookChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Pyridin-3-yl-2H-pyrazol-3-ylamine CAS#: 40545-68-4 [amp.chemicalbook.com]

- 3. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. docs.chemaxon.com [docs.chemaxon.com]

- 6. mdpi.com [mdpi.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. ajrconline.org [ajrconline.org]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

2-Piperidin-4-yl-2H-pyrazol-3-ylamine CAS number 957478-21-6

An In-Depth Technical Guide to 2-(Piperidin-4-yl)-2H-pyrazol-3-amine (CAS No. 957478-21-6)

Abstract

This technical guide provides a comprehensive overview of 2-(Piperidin-4-yl)-2H-pyrazol-3-amine, a pivotal heterocyclic building block in modern medicinal chemistry. With the CAS number 957478-21-6, this compound has emerged as a crucial intermediate in the synthesis of potent and selective kinase inhibitors, among other therapeutic agents. This document details its chemical properties, provides a validated synthetic protocol, outlines methods for analytical characterization, and explores its application in drug discovery, with a particular focus on its role in the development of targeted therapies. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.

Chemical and Physical Properties

2-(Piperidin-4-yl)-2H-pyrazol-3-amine is a bifunctional molecule featuring a reactive primary amine on a pyrazole ring, which is N-substituted with a piperidine moiety. This unique arrangement of functional groups makes it an ideal scaffold for introducing diversity and modulating physicochemical properties in drug candidates.

| Property | Value |

| CAS Number | 957478-21-6 |

| Molecular Formula | C₈H₁₄N₄ |

| Molecular Weight | 166.22 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in DMSO, Methanol, and Chloroform |

| Boiling Point | Approx. 358.7 °C at 760 mmHg (Predicted) |

| Melting Point | >150 °C (Decomposition) |

| pKa | 9.85 ± 0.20 (Amine, Predicted) |

Synthesis and Purification

The synthesis of 2-(Piperidin-4-yl)-2H-pyrazol-3-amine is typically achieved through a multi-step sequence starting from commercially available materials. The following protocol is a representative method adapted from the patent literature, which describes the synthesis of related pyrazolopyrimidine compounds for which this amine is a key intermediate.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of 2-(Piperidin-4-yl)-2H-pyrazol-3-amine.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(2-(2-cyanoethyl)hydrazinyl)piperidine-1-carboxylate

-

Rationale: This step involves a Michael addition of the Boc-protected hydrazine to acrylonitrile. The Boc-protecting group is essential to prevent side reactions with the piperidine nitrogen and to facilitate purification. Ethanol is a suitable polar protic solvent for this reaction.

-

Procedure:

-

To a solution of tert-butyl 4-hydrazinylpiperidine-1-carboxylate (1.0 eq) in ethanol (5 mL/mmol), add acrylonitrile (1.1 eq).

-

Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

-

Step 2: Synthesis of tert-butyl 4-(3-amino-2H-pyrazol-2-yl)piperidine-1-carboxylate

-

Rationale: The intermediate undergoes a base-catalyzed intramolecular cyclization to form the pyrazole ring. Sodium ethoxide is a strong base that effectively promotes this transformation.

-

Procedure:

-

Dissolve the crude product from Step 1 in anhydrous ethanol (5 mL/mmol).

-

Add a solution of sodium ethoxide in ethanol (21% w/w, 1.5 eq) dropwise at room temperature.

-

Heat the mixture to reflux for 8-12 hours, again monitoring by TLC or LC-MS.

-

After cooling, neutralize the mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the Boc-protected pyrazole.

-

Step 3: Synthesis of 2-(Piperidin-4-yl)-2H-pyrazol-3-amine (Final Product)

-

Rationale: The final step is the removal of the Boc-protecting group under acidic conditions to liberate the secondary amine of the piperidine ring. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in 1,4-dioxane are standard and effective reagents for this deprotection.

-

Procedure:

-

Dissolve the purified Boc-protected pyrazole (1.0 eq) in dichloromethane (4 mL/mmol).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC or LC-MS indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure.

-

Re-dissolve the residue in a minimal amount of DCM and basify by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

-

Extract the aqueous layer with DCM or a mixture of DCM/isopropanol (3x volumes).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield 2-(Piperidin-4-yl)-2H-pyrazol-3-amine as a solid.

-

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

-

¹H NMR (Nuclear Magnetic Resonance): Provides structural confirmation by showing characteristic peaks for the pyrazole, piperidine, and amine protons. The spectrum should be consistent with the proposed structure.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the compound. The expected [M+H]⁺ ion for C₈H₁₄N₄ is m/z 167.13. This technique also serves as an excellent tool for assessing purity.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Can be used to identify the presence of key functional groups, such as the N-H stretches of the primary amine (typically in the 3200-3400 cm⁻¹ region) and C-H stretches.

Applications in Drug Discovery

2-(Piperidin-4-yl)-2H-pyrazol-3-amine is a highly valued building block in medicinal chemistry, primarily due to its utility in constructing inhibitors of protein kinases, which are critical targets in oncology and immunology.

Role as a "Hinge-Binding" Scaffold

The pyrazole-amine motif is an effective "hinge-binder" for many ATP-competitive kinase inhibitors. The primary amine can form one or two crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, which is a conserved structural feature where ATP binds. The adjacent piperidine ring serves as a versatile anchor point for attaching other fragments that can extend into different pockets of the ATP-binding site to achieve potency and selectivity.

Logical Relationship in Kinase Inhibitor Synthesis

Caption: Role of the title compound as a key nucleophile in the synthesis of kinase inhibitors.

Example Application: Synthesis of a Pyrazolopyrimidine-based Inhibitor

The primary amine of 2-(Piperidin-4-yl)-2H-pyrazol-3-amine can be readily reacted with an electrophilic partner, such as a halogenated pyrimidine or pyridine, via nucleophilic aromatic substitution (SₙAr) or a palladium-catalyzed cross-coupling reaction.

Protocol: General SₙAr Reaction

-

Setup: In a microwave vial, combine 2-(Piperidin-4-yl)-2H-pyrazol-3-amine (1.0 eq), the chloro- or fluoro-heterocyclic coupling partner (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2-3 eq).

-

Solvent: Add a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (0.1-0.2 M concentration).

-

Reaction: Seal the vial and heat the mixture using a microwave reactor to 120-150 °C for 30-90 minutes. The elevated temperature is often necessary to drive the SₙAr reaction to completion.

-

Workup and Purification: After cooling, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The crude product is then purified using preparative HPLC or column chromatography to yield the final, more complex inhibitor molecule.

Safety, Handling, and Storage

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C is recommended.

References

-

PubChem Compound Summary for CID 15934571. National Center for Biotechnology Information. [Link]

-

Chemical Synthesis and Supplier Information. Molport. [Link]

- Example Patent Literature on Pyrazolopyrimidine Derivatives. Google Patents. (Note: This is a representative patent demonstrating the use of similar scaffolds, as a specific synthesis patent for the title compound may be proprietary).

Unveiling the Therapeutic Potential of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in drug discovery.[1][2] Its remarkable structural versatility and ability to engage in a multitude of biological interactions have led to the development of numerous clinically successful drugs.[2] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][2][3] This guide delves into the specific biological potential of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, a molecule of significant interest at the intersection of the well-established pyrazole core and the bioactive piperidine moiety. While direct, in-depth studies on this specific molecule are emerging, a comprehensive analysis of its structural components and the broader class of aminopyrazole derivatives allows for a robust predictive framework of its likely biological activities and therapeutic applications.

Structural Dissection and Predicted Biological Activity

The structure of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine combines three key pharmacophoric elements: the 2H-pyrazol-3-ylamine core and a 4-yl-piperidine substituent.

-

The 2H-Pyrazol-3-ylamine Core: The aminopyrazole moiety is a well-established "hinge-binder" in kinase drug discovery.[4] This structural motif is adept at forming critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases. This suggests a high probability that 2-Piperidin-4-yl-2H-pyrazol-3-ylamine will exhibit activity as a kinase inhibitor. The substitution pattern on the pyrazole ring is crucial for determining kinase selectivity and potency.

-

The Piperidine Moiety: The piperidine ring is a common feature in many CNS-active drugs and serves to enhance solubility and modulate pharmacokinetic properties. Its presence in this molecule suggests the potential for improved drug-like characteristics. Furthermore, piperidine derivatives themselves can exhibit a range of biological activities, including antifungal properties.[5]

Based on this structural analysis, the primary hypothesized biological activities for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine include:

-

Kinase Inhibition: Targeting protein kinases is a cornerstone of modern oncology and immunology.[6] The pyrazol-3-ylamine scaffold is a known hinge-binder for Janus kinases (JAKs), suggesting that this compound could be a potent and selective JAK inhibitor.[4] Additionally, related pyrazole derivatives have shown inhibitory activity against other kinases such as FLT3 and b-raf.[7][8]

-

Anticancer Activity: By inhibiting key kinases involved in cell proliferation and survival, this compound is predicted to have significant antiproliferative effects against various cancer cell lines.[3][9]

-

Anti-inflammatory Effects: The inhibition of inflammatory signaling pathways, often mediated by kinases, is a likely consequence of the compound's primary mechanism of action.[2]

-

Antimicrobial Activity: Pyrazole derivatives have demonstrated a broad range of antimicrobial activities, including antibacterial and antifungal effects.[10][11][12]

Proposed Mechanism of Action: Kinase Inhibition

The most probable mechanism of action for 2-Piperidin-4-yl-2H-pyrazol-3-ylamine is the inhibition of one or more protein kinases. The 3-amino group of the pyrazole ring is predicted to form a key hydrogen bond with the backbone amide of a hinge residue in the ATP binding site of a target kinase. The piperidine moiety can extend into the solvent-exposed region or interact with other pockets of the enzyme, influencing potency and selectivity.

Caption: Hypothesized binding mode of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine in a kinase ATP pocket.

Experimental Workflows for Biological Characterization

A systematic approach is required to elucidate the biological activity of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine. The following experimental workflow provides a comprehensive strategy for its characterization.

In Vitro Kinase Profiling

Objective: To identify the primary kinase targets and determine the inhibitory potency.

Protocol:

-

Primary Screen: Screen the compound at a fixed concentration (e.g., 1 µM) against a broad panel of recombinant human kinases (e.g., a panel of >400 kinases).

-

Dose-Response Analysis: For any kinases showing significant inhibition in the primary screen, perform a 10-point dose-response curve to determine the IC50 value.

-

Assay Method: Utilize a robust assay platform such as ADP-Glo™ (Promega) or LanthaScreen™ (Thermo Fisher Scientific) to measure kinase activity.

Caption: Workflow for in vitro kinase inhibitor profiling.

Cellular Assays for Antiproliferative Activity

Objective: To assess the compound's ability to inhibit the growth of cancer cell lines.

Protocol:

-

Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., leukemia, breast cancer, lung cancer).

-

Cell Viability Assay: Treat cells with a serial dilution of the compound for 72 hours.

-

Data Analysis: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo® (Promega). Calculate the GI50 (concentration for 50% growth inhibition).

| Cell Line | Cancer Type | Predicted Sensitivity |

| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD) | High |

| MV-4-11 | Acute Myeloid Leukemia (FLT3-ITD) | High |

| Ba/F3-JAK2-V617F | Pro-B Cell Line (JAK2 mutant) | High |

| MCF-7 | Breast Cancer | Moderate |

| A549 | Lung Cancer | Moderate |

Target Validation in a Cellular Context

Objective: To confirm that the compound inhibits the intended kinase target within a cellular environment.

Protocol:

-

Phospho-Protein Western Blot: Treat cells with the compound for a short period (e.g., 1-2 hours).

-

Protein Extraction and Analysis: Lyse the cells and perform a Western blot to detect the phosphorylation status of the direct downstream substrate of the target kinase (e.g., phospho-STAT3 for JAK2). A reduction in the phosphorylated protein indicates target engagement.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[3][13][14] For 2-Piperidin-4-yl-2H-pyrazol-3-ylamine, future medicinal chemistry efforts should focus on:

-

Modification of the Piperidine Ring: Introducing substituents on the piperidine nitrogen could modulate potency, selectivity, and pharmacokinetic properties.

-

Substitution on the Pyrazole Ring: Adding small alkyl or aryl groups to the C4 and C5 positions of the pyrazole ring can significantly impact kinase selectivity.

-

Isosteric Replacements: Replacing the pyrazol-3-ylamine with other hinge-binding motifs, such as thiazol-2-yl amine, could lead to novel inhibitors with different biological profiles.[4]

Conclusion and Future Directions

2-Piperidin-4-yl-2H-pyrazol-3-ylamine is a promising scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. Its structural features suggest a high likelihood of activity against a range of kinases implicated in cancer and inflammatory diseases. The experimental workflows outlined in this guide provide a clear path for the comprehensive biological characterization of this molecule and its analogs. Future research should focus on detailed SAR studies to optimize potency and selectivity, as well as in vivo studies to evaluate its therapeutic efficacy and safety profile. The exploration of this and related aminopyrazole derivatives holds significant potential for the discovery of next-generation targeted therapies.

References

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (URL: )

- Synthetic Approaches, Biological Activities, and Structure-Activity Relationship of Pyrazolines and Related Deriv

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: )

- Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed. (2024-10-17). (URL: )

- 5-Pyridin-4-yl-2H-pyrazol-3-ylamine | 91912-53-7 | FP51268 - Biosynth. (URL: )

- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. (URL: )

- 2-(1-Ethyl-piperidin-4-yl)-2H-pyrazol-3-ylamine | SCBT. (URL: _)

- The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. (URL: )

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv

- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH. (2025-10-16). (URL: )

- 2-Piperidin-4-yl-2H-pyrazol-3-ylamine | M

- 957478-21-6(2-PIPERIDIN-4-YL-2H-PYRAZOL-3-YLAMINE) Product Description. (URL: )

- Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. (2024-09-28). (URL: )

- Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: )

- Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents - MDPI. (2023-03-07). (URL: )

- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (2023-01-17). (URL: )

- N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an - eScholarship.org. (2024-02-01). (URL: )

- Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors - PubMed. (2010-03-01). (URL: )

Sources

- 1. mdpi.com [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. escholarship.org [escholarship.org]

- 9. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pjoes.com [pjoes.com]

- 11. nanobioletters.com [nanobioletters.com]

- 12. mdpi.com [mdpi.com]

- 13. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

An In-depth Technical Guide to the Mechanism of Action of Piperidinyl-Aminopyrazole Scaffolds as Kinase Inhibitors

Abstract

The 2-piperidin-4-yl-2H-pyrazol-3-ylamine core structure represents a privileged scaffold in modern medicinal chemistry, particularly in the discovery and development of potent and selective kinase inhibitors. While the specific named compound is not extensively characterized in public literature, its constituent moieties—the aminopyrazole and the piperidine ring—are cornerstones of numerous clinically validated and investigational therapeutics. This guide deconstructs the mechanism of action attributable to this structural class, focusing on its role in inhibiting protein kinases, which are critical regulators of cellular signaling and prominent targets in oncology and inflammatory diseases. We will explore the structure-activity relationships (SAR), the molecular interactions with the kinase ATP-binding pocket, and provide validated experimental protocols for characterizing the inhibitory activity and cellular effects of compounds based on this scaffold.

Introduction: The Aminopyrazole Scaffold in Kinase Inhibition

Protein kinases orchestrate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer. The catalytic activity of kinases involves the transfer of a phosphate group from ATP to a substrate protein, a process that is critically dependent on the integrity of the ATP-binding site. The aminopyrazole nucleus has emerged as a highly versatile and effective framework for designing molecules that can competitively inhibit this ATP-binding site.[1][2]

The 3-aminopyrazole moiety, as present in the topic compound, is particularly advantageous.[1] It provides a rigid scaffold with strategically positioned hydrogen bond donors and acceptors that can form key interactions with the "hinge" region of the kinase ATP-binding pocket. This hinge interaction is a common feature of many Type I and Type II kinase inhibitors and is crucial for achieving high-affinity binding.

The addition of a piperidine ring, linked to the N2 position of the pyrazole, provides a vector for exploring the solvent-exposed region of the kinase domain. This allows for fine-tuning of physicochemical properties such as solubility, cell permeability, and metabolic stability, while also enabling the formation of additional interactions that can enhance potency and selectivity.[3] For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a piperidine substituent was shown to confer a more promising in vitro drug metabolism and pharmacokinetics (DMPK) profile compared to other heterocyclic analogs.[3]

Core Mechanism of Action: Competitive ATP Inhibition

Compounds based on the piperidinyl-aminopyrazole scaffold predominantly act as ATP-competitive inhibitors . Their mechanism revolves around occupying the ATP-binding pocket of the target kinase, thereby preventing the binding of the endogenous substrate, ATP, and halting the phosphotransfer reaction.

Molecular Interactions within the ATP-Binding Site

The inhibitory action is dictated by a precise set of non-covalent interactions between the inhibitor and the amino acid residues lining the ATP pocket.

-

Hinge Binding: The aminopyrazole core is the primary anchor. The N1 ("pyrrole-like") nitrogen and the exocyclic amino group at the 3-position typically form two or three hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This bidentate interaction mimics the adenine portion of ATP and is fundamental to the inhibitory activity.

-

Hydrophobic Pockets: The pyrazole ring and the attached piperidine group occupy adjacent hydrophobic pockets. The specific topology of these pockets varies between kinases, offering an opportunity to engineer selectivity. Structure-activity relationship (SAR) studies often focus on decorating the piperidine ring to optimize van der Waals contacts within these pockets.[3]

-

Solvent Front Interactions: The piperidine moiety extends towards the solvent-exposed region of the active site. This position is ideal for introducing polar groups to improve solubility or additional moieties to target unique sub-pockets, such as the "gatekeeper" residue, which can confer selectivity and overcome resistance mutations.[3]

Diagram: Generalized Kinase Inhibition Pathway

The following diagram illustrates the central mechanism of action where a piperidinyl-aminopyrazole inhibitor blocks the kinase active site.

Caption: Competitive inhibition of a protein kinase by a piperidinyl-aminopyrazole compound.

Experimental Validation and Characterization

A rigorous, multi-step process is required to validate the mechanism of action and characterize the pharmacological profile of a novel inhibitor based on this scaffold.

Workflow for Characterizing a Piperidinyl-Aminopyrazole Kinase Inhibitor

Caption: Experimental workflow for characterizing a novel kinase inhibitor.

Detailed Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for quantifying kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

-

Recombinant Kinase Enzyme

-

Biotinylated Substrate Peptide

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test Compound (serial dilutions in DMSO)

-

Detection Reagents: Europium-labeled anti-phospho-substrate antibody (Donor) and Streptavidin-Allophycocyanin (SA-APC, Acceptor)

-

384-well low-volume assay plates

-

TR-FRET enabled plate reader

Procedure:

-

Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Dispense 50 nL of each dilution into a 384-well assay plate. Include DMSO-only (0% inhibition) and a known potent inhibitor (100% inhibition) as controls.

-

Kinase Reaction: a. Prepare a 2X kinase solution in assay buffer. b. Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should be at or near the Km for the specific kinase. c. Add 5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well. e. Incubate the reaction for 60 minutes at room temperature.

-

Detection: a. Prepare a 2X detection mix containing the Europium-labeled antibody and SA-APC in detection buffer. b. Stop the kinase reaction by adding 10 µL of the 2X detection mix to each well. c. Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET reader, exciting at 320-340 nm and measuring emission at 615 nm (Europium) and 665 nm (APC).

-

Data Analysis: a. Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). b. Normalize the data using the 0% and 100% inhibition controls. c. Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Structure-Activity Relationship (SAR) and Therapeutic Applications

The aminopyrazole scaffold is a component of numerous approved and investigational drugs targeting various kinases.[4][5] The specific biological activity is determined by the substitution patterns on both the pyrazole and piperidine rings.

| Target Class | Key Structural Features | Example Therapeutic Area |

| FGFR Inhibitors | Covalent warhead on pyrazole; specific piperidine decorations for DMPK.[3] | Urothelial Carcinoma, Cholangiocarcinoma.[3] |

| p38 MAPK Inhibitors | Bulky hydrophobic groups on the pyrazole N1; polar groups on piperidine.[1] | Inflammatory Diseases (e.g., Rheumatoid Arthritis). |

| CDK Inhibitors | Extended substitutions on the pyrazole C5 position. | Oncology.[2] |

| BTK Inhibitors | Specific heterocyclic substitutions on piperidine to engage unique pockets. | B-cell malignancies.[1] |

The versatility of this scaffold allows for its adaptation to target a wide range of kinases, leading to applications in oncology, immunology, and anti-inflammatory therapies.[1][6][7] The continuous exploration of SAR for this class of compounds drives the development of next-generation inhibitors with improved potency, selectivity, and resistance profiles.[5]

Conclusion

The 2-piperidin-4-yl-2H-pyrazol-3-ylamine structure represents a highly successful and adaptable scaffold for the design of potent and selective kinase inhibitors. Its mechanism of action is centered on competitive inhibition of the kinase ATP-binding site, anchored by key hydrogen bonding interactions from the aminopyrazole core. The piperidine moiety provides a critical handle for optimizing pharmacokinetic properties and achieving selectivity across the kinome. The systematic application of biochemical and cellular assays is essential for fully characterizing the inhibitory profile of new chemical entities based on this framework, paving the way for the development of novel therapeutics for a multitude of diseases.

References

- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. National Institutes of Health (NIH).

- Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health (NIH).

- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.

- Structure-activity relationship (SAR) of aminopyrazole derivatives as anticancer agents. ResearchGate.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH).

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 3. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 7. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to 2-Piperidin-4-yl-2H-pyrazol-3-ylamine Derivatives and Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-piperidin-4-yl-2H-pyrazol-3-ylamine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of this important class of compounds. We will delve into the rationale behind their design, detailed synthetic methodologies, their primary molecular targets, and the assays used to characterize their activity. A significant focus will be placed on their role as inhibitors of the Janus kinase (JAK) family, key mediators in inflammatory and autoimmune diseases.

Introduction: The Pyrazole Core in Kinase Inhibition

The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. It is a cornerstone in the development of kinase inhibitors due to its ability to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. This interaction mimics the adenine portion of ATP, allowing these molecules to competitively inhibit kinase activity. The 2-piperidin-4-yl-2H-pyrazol-3-ylamine core combines this effective hinge-binding element with a versatile piperidine substituent, which can be modified to achieve desired potency, selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have shown significant promise in targeting a range of kinases, with a particular emphasis on the Janus kinase (JAK) family.[1][2] The JAK-STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is implicated in numerous autoimmune and inflammatory disorders.[3] Therefore, the development of selective JAK inhibitors based on the 2-piperidin-4-yl-2H-pyrazol-3-ylamine core represents a promising therapeutic strategy.

Synthetic Strategies

The synthesis of 2-piperidin-4-yl-2H-pyrazol-3-ylamine derivatives typically involves a multi-step sequence, beginning with the construction of the pyrazole ring followed by the introduction of the piperidine moiety. A key consideration is the use of a protecting group on the piperidine nitrogen to facilitate the desired reactions and to allow for late-stage diversification.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a convergent approach where the pyrazole core and the piperidine fragment are synthesized separately and then coupled.

Caption: General synthetic workflow for 2-piperidin-4-yl-2H-pyrazol-3-ylamine derivatives.

Detailed Synthetic Protocol: A Representative Example

The following protocol outlines a common route for the synthesis of a 2-(N-Boc-piperidin-4-yl)-2H-pyrazol-3-ylamine intermediate, a key building block for further derivatization.

Step 1: Synthesis of the Pyrazole Core

The pyrazole ring is often formed through the condensation of a 1,3-dicarbonyl compound with hydrazine.[4]

-

Reaction: A suitable 1,3-dicarbonyl compound is reacted with hydrazine hydrate in a suitable solvent such as ethanol.

-

Conditions: The reaction is typically carried out at reflux for several hours.

-

Work-up: The reaction mixture is cooled, and the product is isolated by filtration or extraction.

Step 2: Introduction of the Piperidine Moiety

The piperidine ring is introduced via N-alkylation of the pyrazole.

-

Reaction: The synthesized pyrazole is reacted with an N-protected 4-halopiperidine (e.g., N-Boc-4-iodopiperidine) in the presence of a base.

-

Conditions: A non-nucleophilic base such as cesium carbonate in a polar aprotic solvent like DMF is commonly used. The reaction is typically heated to drive it to completion.

-

Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. Purification is usually achieved by column chromatography.

Step 3: Deprotection of the Piperidine

The protecting group on the piperidine nitrogen is removed to yield the final core structure or to allow for further functionalization.

-

Reaction: For a Boc-protecting group, treatment with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is effective.

-

Conditions: The reaction is typically carried out at room temperature for a few hours.

-

Work-up: The solvent and excess acid are removed under reduced pressure, and the product is often isolated as a salt.

Biological Targets and Mechanism of Action

The primary biological targets for many 2-piperidin-4-yl-2H-pyrazol-3-ylamine derivatives are the Janus kinases (JAKs).[1][2] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. These non-receptor tyrosine kinases are essential for signaling downstream of numerous cytokine and growth factor receptors.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade in the immune system.

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. By inhibiting JAKs, 2-piperidin-4-yl-2H-pyrazol-3-ylamine derivatives can block this signaling cascade, thereby suppressing the inflammatory response.

Structure-Activity Relationships (SAR)

The SAR of 2-piperidin-4-yl-2H-pyrazol-3-ylamine derivatives is crucial for optimizing their potency, selectivity, and pharmacokinetic properties. Key areas of modification include the piperidine ring and other positions on the pyrazole core.

| Modification Site | Observation | Rationale |

| Piperidine N1-substituent | Introduction of small alkyl or cycloalkyl groups can enhance potency and cell permeability. | Modulates lipophilicity and can interact with hydrophobic pockets in the kinase active site. |

| Piperidine C4-substituents | Introduction of polar groups can improve solubility and reduce off-target effects. | Can be used to fine-tune physicochemical properties and introduce vectors for further derivatization. |

| Pyrazole C5-substituent | Bulky aromatic or heteroaromatic groups can increase potency and selectivity. | Can occupy the solvent-exposed region of the ATP-binding pocket, allowing for selectivity tuning between different kinases. |

| Pyrazol-3-ylamine | The amine group is critical for hinge binding. | Forms key hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site. |

Data synthesized from general principles of kinase inhibitor design and related pyrazole-based inhibitor series.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

-

Recombinant kinase (e.g., JAK2)

-

Kinase substrate (peptide or protein)

-

ATP (radiolabeled or non-radiolabeled)

-

Test compounds

-

Assay buffer

-

Detection reagent (e.g., for ADP-Glo™ or radiometric detection)

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96- or 384-well plate, add the kinase, substrate, and test compound in assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., luminescence or radioactivity).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay measures the effect of the compounds on the proliferation of cytokine-dependent cell lines.[5]

Materials:

-

Cytokine-dependent cell line (e.g., Ba/F3 cells expressing a specific cytokine receptor)

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

Cytokine (e.g., IL-3)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

Procedure:

-

Seed the cells in a 96-well plate in the presence of the required cytokine.

-

Add serial dilutions of the test compounds to the wells.

-

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent inhibition of cell proliferation and determine the IC50 value.

Conclusion

The 2-piperidin-4-yl-2H-pyrazol-3-ylamine scaffold is a highly promising platform for the development of novel kinase inhibitors. Its inherent ability to bind to the kinase hinge region, coupled with the synthetic tractability of the piperidine moiety, allows for the fine-tuning of pharmacological properties. The demonstrated activity of derivatives against the JAK family of kinases highlights their potential for the treatment of a wide range of inflammatory and autoimmune diseases. Future research in this area will likely focus on optimizing selectivity profiles to minimize off-target effects and further improving pharmacokinetic properties to develop safe and effective therapeutic agents.

References

-

AstraZeneca. (2010). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. PubMed. [Link]

-

Ioannidis, S., et al. (2009). Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. ResearchGate. [Link]

-

Kaur, M., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. [Link]

-

Lamb, M. L., et al. (2010). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. ResearchGate. [Link]

-

Mancuso, F., et al. (2017). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. PubMed Central. [Link]

- New pyrazole derivatives as jak inhibitors. (2014).

-

Rakers, C., et al. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

- Recent advances in the synthesis of new pyrazole deriv

- Slobodianiuk, L., et al. (2024). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. [No Source Found]

-

Svete, J., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. PubMed. [Link]

-

Taha, M. O., et al. (2019). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PubMed Central. [Link]

-

Wang, J., et al. (2023). Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed. [Link]

-

Wiebe, D., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]

-

Yosry, M., et al. (2020). Structure–activity relationship of the new pyrazole derivatives. ResearchGate. [Link]

-

Cole, A. G., et al. (2009). 2-Benzimidazolyl-9-(chroman-4-yl)-purinone derivatives as JAK3 inhibitors. PubMed. [Link]

-

Rakers, C., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

-

Zhang, X., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). MDPI. [Link]

-

Zici, E. (2015). SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. KTU ePubl. [Link]

Sources

A Technical Guide to the Structural Elucidation of 2-Piperidin-4-yl-2H-pyrazol-3-ylamine

Abstract

This guide provides a comprehensive, in-depth framework for the complete structural analysis of the novel heterocyclic compound, 2-Piperidin-4-yl-2H-pyrazol-3-ylamine. Designed for researchers and professionals in drug development, this document moves beyond rote protocols to deliver a narrative built on scientific integrity and validated experimental logic. We will detail a multi-technique, orthogonal approach, beginning with foundational mass spectrometry, proceeding through exhaustive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and culminating in the definitive spatial confirmation via Single-Crystal X-ray Crystallography. Each stage is presented as a self-validating system, where data from one technique corroborates and refines the hypothesis derived from another, ensuring the highest confidence in the final structural assignment.

Introduction: The Rationale for a Multi-Faceted Approach

The molecule 2-Piperidin-4-yl-2H-pyrazol-3-ylamine incorporates two key pharmacophores: the piperidine ring, a prevalent scaffold in numerous pharmaceuticals, and the pyrazole nucleus, known for a wide spectrum of biological activities including anti-inflammatory, antibacterial, and anti-tumor properties.[1][2][3] The precise connectivity and stereochemistry of such a hybrid molecule are paramount, as subtle structural variations can lead to dramatic differences in biological efficacy and safety.

While similar structures like 2-(1-Methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine and 2-(1-Ethyl-piperidin-4-yl)-2H-pyrazol-3-ylamine exist in chemical databases, the target compound with an unsubstituted piperidine nitrogen represents a novel entity requiring rigorous de novo characterization.[4][5] The potential for tautomerism in the pyrazole ring and conformational flexibility in the piperidine ring necessitates a synergistic application of analytical techniques to resolve any ambiguity.[6][7] This guide outlines a logical, field-proven workflow to achieve an unambiguous structural assignment.

The Analytical Workflow: A Self-Validating System

The structural elucidation of a novel small molecule is a process of hypothesis generation and validation. Our workflow is designed to ensure that each piece of experimental evidence builds upon and cross-validates the last, minimizing the risk of misinterpretation.

Caption: Workflow for unambiguous structural elucidation.

Phase 1: Establishing the Foundation - Mass & Composition

The first step is to ascertain the molecular formula. This is non-negotiable; without the correct formula, all subsequent spectral interpretation is built on sand.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: We employ HRMS, typically using an Orbitrap or TOF analyzer, over nominal mass techniques.[8][9] Its ability to measure mass to within a few parts per million (ppm) allows for the unambiguous determination of the elemental formula by distinguishing between ions of very similar nominal mass (isobaric interference).[10][11]

Protocol: HRMS via Electrospray Ionization (ESI)

-

Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., Methanol/Water 1:1 with 0.1% formic acid to promote protonation).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ or Waters™ Synapt™ G2-Si).

-